molecular formula C6H5Cl2NO B053566 4,5-Dichloro-2-methoxypyridine CAS No. 688047-08-7

4,5-Dichloro-2-methoxypyridine

Cat. No. B053566
M. Wt: 178.01 g/mol
InChI Key: MHKHADZFQUGJOM-UHFFFAOYSA-N
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Patent
US08653113B2

Procedure details

15.1 ml of n-butyllithium (1.57 mol/l hexane solution) was dropwise added at −20° C. to a solution having 2.40 g (23.7 mmol) of diisopropylamine dissolved in 30 ml of tetrahydrofuran, followed by stirring for 1 hour. The solution was cooled to −78° C., and a solution having 4.22 g (23.6 mmol) of 4,5-dichloro-2-methoxypyridine obtained in Step (e) dissolved in 20 ml of tetrahydrofuran was added, followed by stirring for 2 hours to prepare 4,5-dichloro-2-methoxy-3-pyridyllithium. Then, to this solution, a solution having 5.00 g (23.8 mmol) of 2,3,4-trimethoxy-6-methylbenzaldehyde dissolved in 20 ml of tetrahydrofuran was added, followed by stirring for 30 minutes. 50 ml of water was added to the mixture to terminate the reaction, and tetrahydrofuran was distilled off under reduced pressure. After extraction with ethyl ether, the organic layer was dried over sodium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography to obtain 4.66 g (yield: 51%) of (2,3,4-trimethoxy-6-methylphenyl)(4,5-dichloro-2-methoxy-3-pyridyl)methanol.
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.22 g
Type
reactant
Reaction Step Three
Name
4,5-dichloro-2-methoxy-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Eight
Name
Quantity
50 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][N:17]=[C:16]([O:21][CH3:22])[CH:15]=1.ClC1C(Cl)=CN=C(OC)C=1[Li].[CH3:34][O:35][C:36]1[C:43]([O:44][CH3:45])=[C:42]([O:46][CH3:47])[CH:41]=[C:40]([CH3:48])[C:37]=1[CH:38]=[O:39]>O1CCCC1.O>[CH3:34][O:35][C:36]1[C:43]([O:44][CH3:45])=[C:42]([O:46][CH3:47])[CH:41]=[C:40]([CH3:48])[C:37]=1[CH:38]([C:15]1[C:16]([O:21][CH3:22])=[N:17][CH:18]=[C:19]([Cl:20])[C:14]=1[Cl:13])[OH:39]

Inputs

Step One
Name
Quantity
15.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
4.22 g
Type
reactant
Smiles
ClC1=CC(=NC=C1Cl)OC
Step Four
Name
4,5-dichloro-2-methoxy-3-pyridyllithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=NC=C1Cl)OC)[Li]
Step Five
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=O)C(=CC(=C1OC)OC)C
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Nine
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction, and tetrahydrofuran
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=CC(=C1OC)OC)C)C(O)C=1C(=NC=C(C1Cl)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.66 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.